molecular formula C10H13BrClN B6186669 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride CAS No. 2639431-69-7

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Cat. No.: B6186669
CAS No.: 2639431-69-7
M. Wt: 262.6
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Description

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound that features a bromine atom attached to an indene structure, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the bromination of an indene derivative followed by the introduction of a methanamine group. One common method includes:

    Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.

    Amination: The brominated intermediate is then reacted with methanamine under suitable conditions to introduce the amine group.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the indene ring or the methanamine group.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine.

    Oxidation: Products may include oxidized derivatives of the indene ring.

    Reduction: Reduced forms of the indene ring or the methanamine group.

Scientific Research Applications

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated indene derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indene structure can influence its binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
  • 1-(4-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
  • 1-(4-methyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Uniqueness

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

2639431-69-7

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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